Tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2,2-dimethylpiperazine-1-carboxylate
Description
Tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2,2-dimethylpiperazine-1-carboxylate is a synthetic piperazine derivative characterized by a 3-fluoro-4-methoxycarbonyl-substituted phenyl ring and a 2,2-dimethylpiperazine core. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety, enhancing stability during synthetic processes.
Properties
Molecular Formula |
C19H27FN2O4 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
tert-butyl 4-(3-fluoro-4-methoxycarbonylphenyl)-2,2-dimethylpiperazine-1-carboxylate |
InChI |
InChI=1S/C19H27FN2O4/c1-18(2,3)26-17(24)22-10-9-21(12-19(22,4)5)13-7-8-14(15(20)11-13)16(23)25-6/h7-8,11H,9-10,12H2,1-6H3 |
InChI Key |
NCYNEXCIMGZSAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)C(=O)OC)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2,2-dimethylpiperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a strong base such as sodium hydride.
Fluoro-substituted Phenyl Ring Addition: The fluoro-substituted phenyl ring can be introduced through a Suzuki-Miyaura coupling reaction using a boronic acid derivative of the fluoro-substituted phenyl ring and a suitable palladium catalyst.
Methoxycarbonyl Group Addition: The methoxycarbonyl group can be introduced via esterification using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control of reaction conditions and can be optimized for high-yield production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2,2-dimethylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-substituted phenyl ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2,2-dimethylpiperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2,2-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s key structural features are compared to similar derivatives in Table 1.
Table 1: Structural and Physicochemical Comparison
*Calculated based on formula C₁₉H₂₅FN₂O₄.
Key Observations :
- Fluorine substituents enhance metabolic stability and membrane permeability. The target’s single fluorine contrasts with difluoro derivatives (e.g., ), which may exhibit altered electronic profiles.
- Methoxycarbonyl vs. Ethoxycarbonyl : highlights analogs with ethoxycarbonyl groups, which may increase lipophilicity compared to methoxycarbonyl .
Functional and Regulatory Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
